![molecular formula C17H12N6O3S2 B2908184 N-(3-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868966-70-5](/img/structure/B2908184.png)
N-(3-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
N-(3-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that features a combination of nitrophenyl, thiophene, triazolopyridazine, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.
Attachment of the Nitrophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a nitrophenyl halide reacts with an appropriate nucleophile.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various halides.
Major Products
Oxidation: Nitroso derivatives, nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the triazolopyridazine and thiophene groups suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its complex aromatic structure.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitrophenyl group could participate in electron transfer reactions, while the triazolopyridazine core might engage in hydrogen bonding or π-π interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide: vs. : The position of the nitro group can significantly affect the compound’s reactivity and interaction with biological targets.
N-(3-nitrophenyl)-2-((3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide: Substituting the thiophene group with a furan ring can alter the electronic properties and potentially the biological activity of the compound.
Uniqueness
The unique combination of the nitrophenyl, thiophene, triazolopyridazine, and acetamide groups in this compound provides a distinctive set of chemical and biological properties that can be leveraged in various research and industrial applications. Its structural complexity allows for diverse interactions and reactivity, making it a valuable compound for further study.
Biological Activity
N-(3-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of 3-nitrophenyl acetamide with thiophenyl derivatives and triazolo-pyridazine moieties. The structural integrity is confirmed using techniques such as NMR and X-ray crystallography, which provide insights into bond lengths and angles critical for its biological activity.
2. Biological Activity
Antitumor Activity : Recent studies have indicated that derivatives of triazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated cytotoxic effects with IC50 values in the low micromolar range against MCF-7 breast cancer cells .
Anti-inflammatory Properties : Compounds containing thiophene and triazole rings have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Antimicrobial Activity : The presence of the thiophene moiety has been linked to enhanced antimicrobial properties. Studies show that similar compounds can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .
3. Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications in the substituents on the phenyl and thiophene rings significantly influence the biological activity of the compound. For instance:
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing groups (e.g., nitro) | Enhance cytotoxicity |
Electron-donating groups (e.g., alkyl) | May reduce activity |
Thiophene ring substitution | Increases antimicrobial potency |
This table illustrates how strategic modifications can optimize the compound's efficacy.
4. Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Study on Antitumor Activity : A series of compounds with similar structures were synthesized and tested against various cancer cell lines. The most potent derivatives showed IC50 values as low as 0.39 μM against MCF-7 cells .
- Anti-inflammatory Research : Research indicated that certain derivatives significantly inhibited LPS-induced nitric oxide production in macrophages, suggesting potential use in treating inflammatory conditions .
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities. The ongoing exploration of its structure and activity relationships will likely lead to the development of new therapeutic agents targeting cancer and inflammatory diseases.
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3S2/c24-15(18-11-3-1-4-12(9-11)23(25)26)10-28-16-7-6-14-19-20-17(22(14)21-16)13-5-2-8-27-13/h1-9H,10H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBHEWYSUXTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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